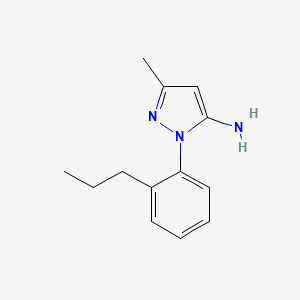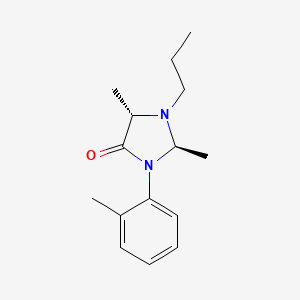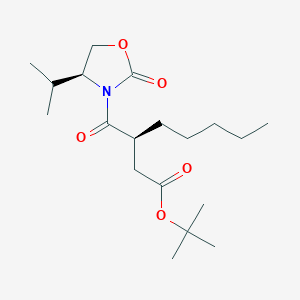![molecular formula C10H10BrN3O B13860243 [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is a heterocyclic compound that contains a pyrazole ring substituted with an aminophenyl group and a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the aminophenyl and bromine substituents. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent bromination and amination reactions introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted pyrazoles.
科学研究应用
Chemistry
In chemistry, [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications.
作用机制
The mechanism of action of [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group may facilitate binding to specific sites, while the bromine atom can participate in halogen bonding. These interactions can modulate biological pathways and lead to specific effects.
相似化合物的比较
Similar Compounds
- [3-(2-aminophenyl)-4-chloro-1H-pyrazol-5-yl]methanol
- [3-(2-aminophenyl)-4-fluoro-1H-pyrazol-5-yl]methanol
- [3-(2-aminophenyl)-4-iodo-1H-pyrazol-5-yl]methanol
Uniqueness
Compared to similar compounds, [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol may exhibit unique reactivity and binding properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interactions and stability, making it distinct from its chloro, fluoro, and iodo counterparts.
属性
分子式 |
C10H10BrN3O |
|---|---|
分子量 |
268.11 g/mol |
IUPAC 名称 |
[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H10BrN3O/c11-9-8(5-15)13-14-10(9)6-3-1-2-4-7(6)12/h1-4,15H,5,12H2,(H,13,14) |
InChI 键 |
WVQYWVQDSOPFSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Br)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)

![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)

![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)

![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)



![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
